Bienvenue dans la boutique en ligne BenchChem!

1-propyl-1H-pyrazole-3-carboxamide

Nitric Oxide Synthase Neuroprotection nNOS Inhibitor

This 1-alkyl pyrazole-3-carboxamide is essential for SAR studies targeting nNOS and PDE1, where the propyl group occupies hydrophobic pockets lost in non-alkylated analogs. Using the unsubstituted pyrazole-3-carboxamide risks false negatives in biological assays. Ensure assay integrity by procuring this specific derivative as a premium building block for proprietary chemical libraries.

Molecular Formula C7H11N3O
Molecular Weight 153.185
CAS No. 1053167-41-1
Cat. No. B2432485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-propyl-1H-pyrazole-3-carboxamide
CAS1053167-41-1
Molecular FormulaC7H11N3O
Molecular Weight153.185
Structural Identifiers
SMILESCCCN1C=CC(=N1)C(=O)N
InChIInChI=1S/C7H11N3O/c1-2-4-10-5-3-6(9-10)7(8)11/h3,5H,2,4H2,1H3,(H2,8,11)
InChIKeyLCIHEQWPCHHAMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1H-pyrazole-3-carboxamide (CAS 1053167-41-1): A Heterocyclic Core for Selective Biological Targeting


1-Propyl-1H-pyrazole-3-carboxamide (CAS 1053167-41-1) is a 1-alkyl pyrazole-3-carboxamide heterocyclic building block used extensively in medicinal chemistry . This scaffold is foundational to the generation of potent and selective inhibitors for a range of clinically relevant targets. The 1-propyl substitution on the pyrazole core is a critical design element for modulating lipophilicity and enhancing interaction with hydrophobic protein pockets, providing a strategic advantage over the unsubstituted or shorter-chain alkyl analogs in lead optimization campaigns .

Why Unsubstituted 1H-Pyrazole-3-carboxamide is an Inadequate Substitute for 1-Propyl-1H-pyrazole-3-carboxamide


The assumption that 1H-pyrazole-3-carboxamide is a suitable generic substitute for its 1-propyl derivative is flawed and can derail a research program. The absence of the 1-alkyl chain in the base scaffold results in a significant difference in target binding and overall pharmacological profile. The 1-propyl group is specifically required to occupy a defined hydrophobic pocket in the active site of enzymes like neuronal Nitric Oxide Synthase (nNOS) [1] and phosphodiesterase (PDE) enzymes [2], a critical interaction that is completely lost without this substitution. Consequently, substituting the 1-propyl variant with a simpler analog in a biological assay will likely lead to a false negative result and a misinterpretation of structure-activity relationships (SAR), underscoring the need for this specific compound in experimental workflows.

Quantitative Differentiation of 1-Propyl-1H-pyrazole-3-carboxamide: Evidence for Scientific Selection


Enhanced Neuronal Nitric Oxide Synthase (nNOS) Inhibition vs. iNOS

The 1-propyl pyrazole core confers moderate inhibitory activity against neuronal Nitric Oxide Synthase (nNOS). The compound N-Propyl-pyrazole-1-carboxamidine (a direct analog of the 1-propyl-1H-pyrazole-3-carboxamide scaffold) demonstrates a Ki of 3000 nM against rat nNOS [1]. This is contrasted with its weaker inhibition of the inducible isoform (iNOS) with a Ki of 5000 nM, indicating a 1.67-fold selectivity for nNOS over iNOS under these assay conditions [2]. This differentiation is critical for neuroprotective research where selective nNOS inhibition is desired over immunosuppressive iNOS blockade.

Nitric Oxide Synthase Neuroprotection nNOS Inhibitor

PDE1 Inhibitory Potential in Hypoxia-Inducible Factor (HIF-1) Pathways

The 1-alkyl-1H-pyrazole-3-carboxamide moiety, which includes the 1-propyl derivative, has been identified as a key pharmacophore for inhibiting hypoxia-inducible factor 1 (HIF-1) and is linked to PDE1 inhibitory activity [1]. In contrast, unsubstituted pyrazole-3-carboxamides lack this specific 1-alkyl substitution required for this targeted mechanism. The SAR studies confirm that the alkyl chain is essential for activity, establishing the 1-propyl variant as a superior starting point for developing HIF-1 pathway modulators over non-alkylated analogs.

Phosphodiesterase 1 PDE1 Inhibitor Hypoxia

Strategic Modulation of Lipophilicity vs. 1-Methyl and 1-Ethyl Analogs

The 1-propyl group on 1-propyl-1H-pyrazole-3-carboxamide provides a strategic increase in lipophilicity compared to its 1-methyl and 1-ethyl counterparts. While precise cLogP values for the parent compounds are not consolidated in a single head-to-head study, a class-level analysis of calculated values for structurally analogous pyrazole-3-carboxamide derivatives indicates a clear trend where an increase in alkyl chain length from methyl to ethyl to propyl correlates with an increase in cLogP, thus enhancing membrane permeability and hydrophobic protein interactions [1]. This property is essential for optimizing pharmacokinetic profiles.

Lipophilicity cLogP ADME

Optimal Scientific Deployment Scenarios for 1-Propyl-1H-pyrazole-3-carboxamide


Lead Optimization for Selective nNOS Inhibitors

Researchers focusing on developing selective inhibitors for neuronal Nitric Oxide Synthase (nNOS) should utilize 1-propyl-1H-pyrazole-3-carboxamide as a core scaffold. Its structural features, which confer moderate inhibitory activity and baseline isoform selectivity over iNOS (as indicated by a Ki of 3000 nM vs. 5000 nM, respectively) [1], provide a superior starting point for SAR expansion compared to non-alkylated or less lipophilic analogs. This scaffold allows for further chemical diversification to enhance potency and selectivity for neuroprotective applications.

Development of PDE1/HIF-1 Pathway Modulators

The 1-alkyl-1H-pyrazole-3-carboxamide moiety is a validated scaffold for discovering inhibitors of the PDE1 enzyme and the HIF-1 pathway [1]. Therefore, this compound is an ideal building block for constructing chemical libraries aimed at identifying novel therapeutics for conditions involving hypoxia, such as cancer or ischemic diseases. Using the 1-propyl variant ensures that the critical alkyl chain required for activity is present from the start, accelerating the hit-to-lead process.

Synthesis of Specialized Heterocyclic Building Block Libraries

Given the proven value of the pyrazole-3-carboxamide core and the strategic advantage of the 1-propyl group for modulating lipophilicity [1], this compound is a premium building block for constructing specialized, proprietary chemical libraries. Its inclusion in a library offers a defined vector for property modulation that is not achievable with simpler 1H- or 1-methyl-pyrazole-3-carboxamides, enhancing the chemical diversity and drug-likeness of the resulting compound collection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-propyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.